
7-nitro-2H-1,4-benzoxazin-3(4H)-one
Vue d'ensemble
Description
7-Nitro-2H-1,4-benzoxazin-3(4H)-one, also known as 7-nitrobenzoxazolone (NBO), is a synthetic compound that has been used in a variety of scientific applications. It has been used in organic synthesis, biochemistry, and pharmacology. NBO is a yellow crystalline solid with a molecular weight of 181.14 g/mol. It is a lipophilic compound and is not soluble in water.
Applications De Recherche Scientifique
Synthesis and Characterization
- 7-nitro-2H-1,4-benzoxazin-3(4H)-one is used in the synthesis of various derivatives with potential applications. For instance, the reaction with POX 3 and arylamines leads to colored 3-arylamino-7-nitro-2H-1,4-benzoxazines, which are investigated for their potential as hair colorants (Hartmann et al., 2004).
Potential in Pharmaceutical Development
- Some derivatives of this compound exhibit significant anticonvulsant activities. For instance, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one has been shown to be potent in the maximal electroshock test (MES test) for anticonvulsant activity (Piao et al., 2008).
Agricultural Applications
- Derivatives of this compound are explored for their potential in agriculture. For example, compounds from this class are being researched for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These properties make them candidates for natural herbicide models and in chemical defense mechanisms in plants (Macias et al., 2009).
Antifungal Properties
- Research into the antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives shows promising results. These compounds displayed moderate to good antifungal activity against several phytopathogenic fungi, making them significant for agricultural applications (Śmist et al., 2016).
Chemical Synthesis and Transformation
- The chemical synthesis of this compound and its derivatives is a subject of considerable interest. Different methodologies for synthesizing and characterizing these compounds have been developed, demonstrating the versatility of this chemical skeleton (Nefisath et al., 2018).
Safety and Hazards
The safety data sheet for 7-Nitro-2H-1,4-benzoxazin-3(4H)-one indicates that it should be stored at 0-8°C . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and all sources of ignition should be removed .
Propriétés
IUPAC Name |
7-nitro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-8-4-14-7-3-5(10(12)13)1-2-6(7)9-8/h1-3H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGHCFMAEHXPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377159 | |
| Record name | 7-Nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81721-86-0 | |
| Record name | 7-Nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 7-nitro-2H-1,4-benzoxazin-3(4H)-one and its derivatives relevant to hair coloring?
A1: While the provided research paper [] doesn't delve into the specific spectroscopic details of this compound itself, it highlights its use as a precursor for synthesizing a series of 3-arylamino-7-nitro-2H-1,4-benzoxazines. These derivatives were designed and spectroscopically characterized for their potential as hair colorants. The researchers aimed to investigate how variations in the 3-arylamino substituent within the 7-nitro-2H-1,4-benzoxazine scaffold impacted color properties. This suggests that the presence of the nitro group and the benzoxazine core structure are crucial for the desired color characteristics, while the 3-arylamino moiety allows for fine-tuning the color shade.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


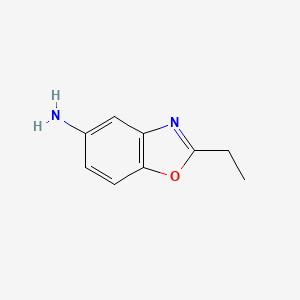

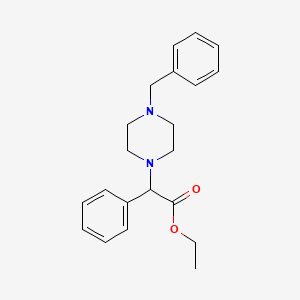


![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol](/img/structure/B1303208.png)
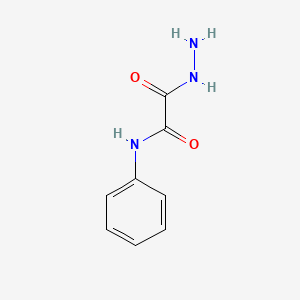

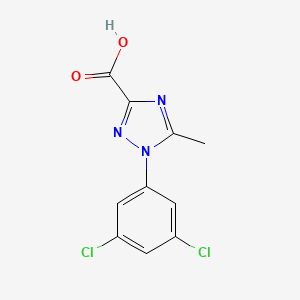
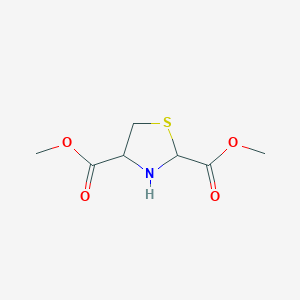
![3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B1303227.png)
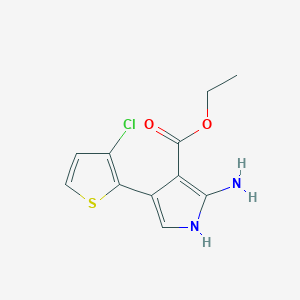
![5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1303247.png)